molecular formula C11H12N2 B13260740 5-Ethylisoquinolin-8-amine

5-Ethylisoquinolin-8-amine

Cat. No.: B13260740
M. Wt: 172.23 g/mol
InChI Key: RGCWFRLOWNWTPR-UHFFFAOYSA-N
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Description

5-Ethylisoquinolin-8-amine is a nitrogen-containing heterocyclic compound. It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features an ethyl group at the 5-position and an amine group at the 8-position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylisoquinolin-8-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to synthesize isoquinoline derivatives . Another method involves the reduction of nitroisoquinoline derivatives using reducing agents like tin chloride in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the reactions, and solvent-free or green chemistry approaches are often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylisoquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of nitro derivatives to amine groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Tin chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoisoquinoline derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

5-Ethylisoquinolin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylisoquinolin-8-amine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 5-Ethylisoquinolin-8-amine is unique due to the presence of both the ethyl group at the 5-position and the amine group at the 8-position, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable scaffold for the development of new therapeutic agents and industrial chemicals .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5-ethylisoquinolin-8-amine

InChI

InChI=1S/C11H12N2/c1-2-8-3-4-11(12)10-7-13-6-5-9(8)10/h3-7H,2,12H2,1H3

InChI Key

RGCWFRLOWNWTPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CN=CC2=C(C=C1)N

Origin of Product

United States

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